molecular formula C28H27NO7S B11684027 Methyl 5-{[(4-tert-butylphenyl)sulfonyl](phenoxycarbonyl)amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{[(4-tert-butylphenyl)sulfonyl](phenoxycarbonyl)amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11684027
M. Wt: 521.6 g/mol
InChI Key: PWGXKGVYHMMDOK-UHFFFAOYSA-N
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Description

Methyl 5-{(4-tert-butylphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{(4-tert-butylphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through a series of reactions, including cyclization and functional group modifications

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{(4-tert-butylphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and catalyst choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

Methyl 5-{(4-tert-butylphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 5-{(4-tert-butylphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites and form stable complexes, thereby modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and sulfonyl-containing molecules. Examples are:

  • Methyl 5-{(4-tert-butylphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-{(4-tert-butylphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

What sets Methyl 5-{(4-tert-butylphenyl)sulfonylamino}-2-methyl-1-benzofuran-3-carboxylate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar molecules in terms of reactivity, stability, and specificity.

Properties

Molecular Formula

C28H27NO7S

Molecular Weight

521.6 g/mol

IUPAC Name

methyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C28H27NO7S/c1-18-25(26(30)34-5)23-17-20(13-16-24(23)35-18)29(27(31)36-21-9-7-6-8-10-21)37(32,33)22-14-11-19(12-15-22)28(2,3)4/h6-17H,1-5H3

InChI Key

PWGXKGVYHMMDOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC

Origin of Product

United States

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